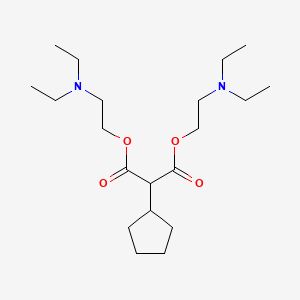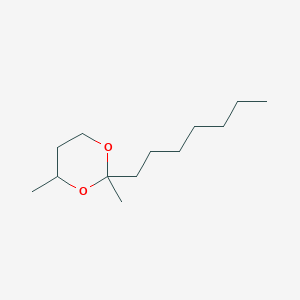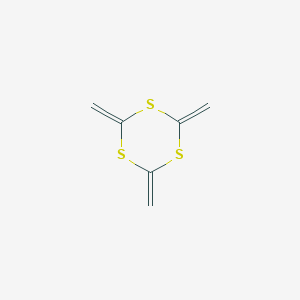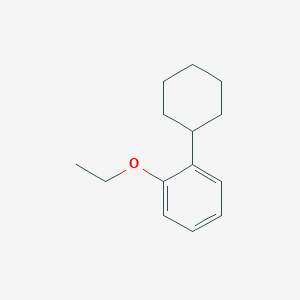
1-Cyclohexyl-2-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-2-ethoxybenzene is an organic compound characterized by a benzene ring substituted with a cyclohexyl group and an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-ethoxybenzene can be synthesized through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with an alkyl halide in an S_N2 reaction. For instance, cyclohexanol can be converted to its alkoxide form using a strong base like sodium hydride (NaH), and then reacted with 2-bromoethoxybenzene to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The reaction conditions are optimized to ensure high yield and purity, often using automated systems to control temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexyl-2-ethoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzene ring can be hydrogenated under high pressure to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like bromine (Br_2) or nitric acid (HNO_3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Formation of cyclohexyl-2-ethoxybenzoic acid.
Reduction: Formation of cyclohexyl-2-ethoxycyclohexane.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-2-ethoxybenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-2-ethoxybenzene involves its interaction with molecular targets through its aromatic and ether functionalities. The benzene ring can participate in π-π interactions with aromatic residues in proteins, while the ethoxy group can form hydrogen bonds with polar sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-Cyclohexyl-2-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Cyclohexyl-2-propoxybenzene: Similar structure but with a propoxy group instead of an ethoxy group.
1-Cyclohexyl-2-butoxybenzene: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness: 1-Cyclohexyl-2-ethoxybenzene is unique due to the specific combination of a cyclohexyl group and an ethoxy group on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
1889-30-1 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1-cyclohexyl-2-ethoxybenzene |
InChI |
InChI=1S/C14H20O/c1-2-15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3 |
Clave InChI |
BDOBXLAYNRBGPI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


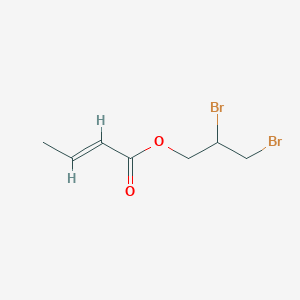
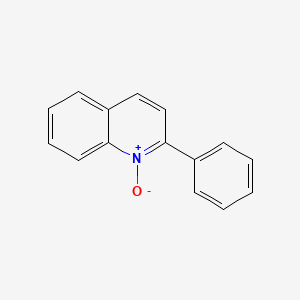
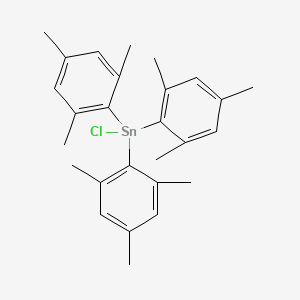

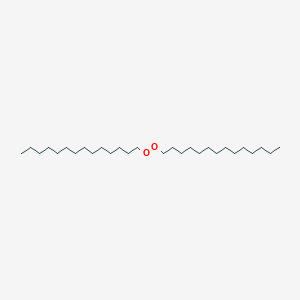
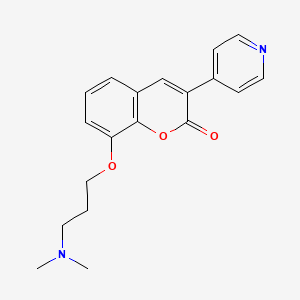
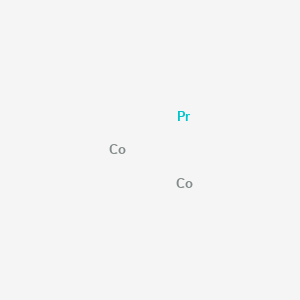
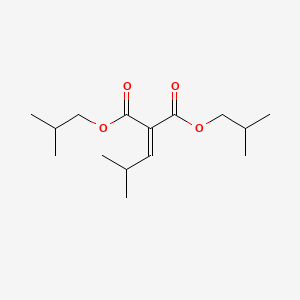
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
